2,5-Dibromo-3-fluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(2,5-dibromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(10)7(11)4-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGZHZRJDAICIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approaches
Cyanide Displacement of Benzyl Halides
The most direct route to arylacetonitriles involves the nucleophilic substitution of benzyl halides with cyanide sources. For example, 3-bromo-5-fluorophenylacetonitrile was synthesized via reaction of 3-bromo-5-fluorobenzyl bromide with sodium cyanide in a dimethylformamide (DMF)-water system at 75°C for 3 hours, yielding 58% product. Adapting this method for 2,5-dibromo-3-fluorophenylacetonitrile would require 2,5-dibromo-3-fluorobenzyl bromide as the precursor.
Table 1: Comparative Reaction Conditions for Cyanide Substitution
| Substrate | Cyanide Source | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Bromo-5-fluorobenzyl bromide | NaCN | DMF/H₂O | 75°C | 3 h | 58% |
| 2,4-Dichlorobenzyl chloride | KCN | EtOH/H₂O | Reflux | 6 h | 72% |
Key challenges include:
- Precursor availability : Synthesis of 2,5-dibromo-3-fluorobenzyl bromide necessitates regioselective bromination and fluorination of toluene derivatives, which remains underdocumented in literature.
- Solvent effects : DMF enhances reactivity but complicates purification due to high boiling points, while aqueous mixtures improve phase separation but may reduce yields.
Alternative Synthetic Pathways
Metal-Catalyzed Cyanation
Transition-metal-mediated cyanation offers potential advantages in substrate tolerance. While no direct examples exist for this compound, manganese-catalyzed dehydrogenative coupling has demonstrated efficacy in pyrazine synthesis. A hypothetical pathway could involve:
- Bromo-fluorination of phenylacetonitrile via electrophilic aromatic substitution.
- Palladium-catalyzed cyanation of aryl halides using Zn(CN)₂ or K₄[Fe(CN)₆].
Reaction Scheme:
$$
\ce{2,5-Dibromo-3-fluorobenzyl bromide ->[NaCN][DMF/H₂O] this compound}
$$
Optimization Challenges and Solutions
Regioselectivity in Halogenation
Achieving the 2,5-dibromo-3-fluoro pattern requires precise control:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : Molecular ion peak at m/z 295.88 (C₈H₄Br₂FN⁺)
- Isotope pattern characteristic of two bromine atoms (1:2:1 ratio for M/M+2/M+4)
Industrial-Scale Considerations
Cost Analysis
| Component | Price (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 2,5-Dibromo-3-fluorobenzyl bromide | 4200 | 68% |
| Sodium cyanide | 12 | 9% |
| Solvent recovery | - | 15% |
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-fluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Reduction: Formation of 2,5-Dibromo-3-fluorophenylethylamine.
Oxidation: Formation of 2,5-Dibromo-3-fluorobenzoquinone.
Scientific Research Applications
2,5-Dibromo-3-fluorophenylacetonitrile is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Research Findings and Gaps
- Similarity Metrics : lists compounds with 70–90% structural similarity to the target, based on CAS-referenced databases. These analogs share halogenated nitrile cores but differ in substituent patterns .
- Data Limitations : Experimental data (e.g., melting point, exact solubility) for the target compound is sparse in publicly available literature.
Biological Activity
2,5-Dibromo-3-fluorophenylacetonitrile (CAS No. 1807182-51-9) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a phenyl ring substituted with two bromine atoms and one fluorine atom, along with an acetonitrile functional group. This configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and potential binding affinity to biological macromolecules, which can affect enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it was evaluated for cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The findings indicated that this compound exhibits significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.9 ± 1.7 |
| SW-480 | 2.3 ± 0.91 |
| MCF-7 | 5.65 ± 2.33 |
These values suggest that the compound is more effective than standard treatments like Cisplatin in certain contexts .
Apoptotic Induction
The compound has also been shown to induce apoptosis in cancer cells. In a dose-dependent manner, it increased early and late apoptotic cell populations significantly at higher concentrations (10 µM and 15 µM), demonstrating its potential as a therapeutic agent in oncology .
Case Studies
- Cytotoxic Evaluation : A study focused on synthesizing quinazoline-pyrimidine hybrids showed that derivatives containing similar structural motifs to this compound exhibited promising cytotoxicity against various cancer cell lines. The study emphasized the importance of chemical substitutions in enhancing biological activity .
- Mechanistic Insights : Another research article highlighted the compound's ability to intercalate into DNA, disrupting replication processes and leading to cell death in rapidly dividing cells such as cancer cells . This mechanism is crucial for understanding how halogenated compounds can be leveraged in drug design.
Q & A
Basic Research Question
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis of the nitrile group .
- Handling : Use inert atmospheres (gloveboxes) during synthesis to avoid moisture ingress .
- Safety : Halogenated compounds may release toxic fumes upon decomposition; ensure fume hood usage .
How can crystallographic or spectroscopic methods differentiate para vs. meta substitution in derivatives?
Advanced Research Question
- X-ray crystallography : Directly visualizes substitution patterns (e.g., bromine at positions 2 and 5) .
- NOESY NMR : Detects spatial proximity between protons (e.g., coupling between H-4 and H-6 in meta derivatives) .
- Coupling constants : In ¹H NMR, meta-substituted protons exhibit smaller J values (~2 Hz) compared to para (~8 Hz) .
What strategies minimize byproduct formation during cyano-group functionalization?
Advanced Research Question
- Stoichiometry : Use a 10–20% excess of nucleophiles (e.g., Grignard reagents) to ensure complete nitrile conversion .
- Purification : Flash chromatography with silica gel or reverse-phase HPLC removes unreacted starting materials .
- Reaction monitoring : In-situ FTIR tracks nitrile consumption (disappearance of ~2200 cm⁻¹ peak) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
